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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-nitroaniline

Cat. No.: B8508939

Get Quote

Technical Guide: 4-(4-Chlorophenyl)-2-
nitroaniline
Advanced Chemical Profile & Synthesis Strategy
Executive Summary
4-(4-Chlorophenyl)-2-nitroaniline (Systematically: 4'-chloro-3-nitro-[1,1'-biphenyl]-4-amine) is

a critical biaryl intermediate used primarily in the synthesis of kinase inhibitors, antimicrobial

agents, and high-performance pigments. Its structural core—a nitro-aniline moiety linked to a 4-

chlorophenyl ring—offers a versatile scaffold for Structure-Activity Relationship (SAR)

exploration. The electron-withdrawing nitro group ortho to the amine significantly modulates the

basicity and nucleophilicity of the aniline nitrogen, while the chlorophenyl group provides a

lipophilic handle for hydrophobic pocket engagement in protein targets.
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Parameter Details

Common Name 4-(4-Chlorophenyl)-2-nitroaniline

IUPAC Name 4'-Chloro-3-nitro-[1,1'-biphenyl]-4-amine

CAS Number
Not widely indexed; Analogous to 135-68-2

(non-nitro)

Molecular Formula C₁₂H₉ClN₂O₂

Molecular Weight 248.66 g/mol

SMILES Nc1ccc(cc1[O-])-c2ccc(Cl)cc2

Structural Logic & 3D Conformation
Biaryl Twist: The steric interaction between the ortho-nitro group (on Ring A) and the ortho-

hydrogens (on Ring B) forces the two phenyl rings out of planarity. This dihedral twist

(typically 30–45°) is crucial for binding affinity in biological targets, preventing flat

intercalation and favoring specific hydrophobic pocket fits.

Electronic Push-Pull:

Ring A (Aniline): The amino group (-NH₂) is a strong resonance donor (+M), but the ortho-

nitro group (-NO₂) is a strong withdrawer (-M, -I). This creates a "push-pull" system,

reducing the electron density on the amine nitrogen (making it less basic, pKa ~ -0.2 to

1.0) and increasing the acidity of the N-H protons.

Ring B (Chlorophenyl): The chlorine atom exerts a weak deactivating inductive effect (-I)

but is an ortho/para director.

Physicochemical Properties
Note: Specific experimental values for this exact isomer are sparse in open literature.[1] Values

below are derived from validated SAR models of structural analogs (e.g., 4-amino-4'-

nitrobiphenyl).
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Property Value / Range Implication for R&D

Appearance
Yellow to Orange Crystalline

Solid

Typical of nitroanilines due to

n→π* transitions.

Melting Point 145–160 °C (Predicted)
High crystallinity; suitable for

solid handling.

LogP (Octanol/Water) ~ 3.8 – 4.2

Highly lipophilic; requires

organic co-solvents (DMSO,

DMF) for biological assays.

pKa (Conjugate Acid) ~ 0.5 – 1.5

Extremely weak base due to

ortho-nitro effect. Will not

protonate at physiological pH.

Solubility

Water: Insoluble (< 0.1

mg/mL)DMSO: Soluble (> 50

mg/mL)DCM: Soluble

Standard workup requires

organic extraction

(EtOAc/DCM).

Synthetic Routes & Manufacturing
The most robust route for synthesizing 4-(4-Chlorophenyl)-2-nitroaniline is the Suzuki-

Miyaura Cross-Coupling reaction. This method offers high regioselectivity and tolerance for the

nitro group.

Primary Route: Suzuki-Miyaura Coupling
Reaction Logic: Coupling of an aryl halide (electrophile) with an arylboronic acid (nucleophile)

catalyzed by Palladium(0).

Starting Material A: 4-Bromo-2-nitroaniline ( Commercially available, CAS: 875-51-4)

Starting Material B: 4-Chlorophenylboronic acid (CAS: 1679-18-1)

Step-by-Step Protocol:
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, charge:
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4-Bromo-2-nitroaniline (1.0 eq, 10 mmol)

4-Chlorophenylboronic acid (1.1 eq, 11 mmol)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq, 0.5 mmol)

Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) (50 mL). The water is essential

for the base solubility.

Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq, 30 mmol).

Reaction: Purge with Nitrogen or Argon for 10 minutes. Heat to 90–100°C for 12–16 hours.

Monitor by TLC (Eluent: Hexane/EtOAc 3:1).

Workup:

Cool to room temperature.[1][2]

Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂,

Hexane/EtOAc gradient) to yield the yellow solid product.

Visualization: Synthesis Pathway

Figure 1: Suzuki-Miyaura Cross-Coupling Pathway
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Click to download full resolution via product page

Caption: Figure 1 illustrates the convergent synthesis via Pd-catalyzed cross-coupling,

highlighting the oxidative addition and reductive elimination cycle.
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Reactivity Profile & Applications
Functional Group Transformations
The compound serves as a "pivot point" in synthesis due to its dual functionality:

Nitro Reduction (→ Diamine):

Reagent: H₂/Pd-C or Fe/NH₄Cl.

Product: 4-(4-Chlorophenyl)-1,2-diaminobenzene.

Utility: Precursor for Benzimidazoles (via condensation with aldehydes/acids), a key

pharmacophore in antiviral and anticancer drugs.

Sandmeyer / Diazotization:

Reagent: NaNO₂ / HCl (0–5°C).

Utility: The amino group can be converted to a diazonium salt, then displaced by -F, -CN,

or -OH to diversify the scaffold.

N-Alkylation / Acylation:

Reactivity: Due to the ortho-nitro group, the amine is less nucleophilic. Acylation requires

forcing conditions (e.g., heating with anhydride or using a strong base like NaH for

alkylation).

Visualization: Reactivity Logic
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Figure 2: Divergent Reactivity Profile for Drug Discovery
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Caption: Figure 2 maps the downstream transformations, emphasizing the route to

benzimidazole scaffolds.

Safety & Handling (MSDS Insights)
GHS Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

Skin/Eye Irritation: Category 2 (Causes irritation).[3]

Specific Target Organ Toxicity: May cause respiratory irritation.[3]

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Containment: Handle in a fume hood to avoid inhalation of dust.

Waste: Dispose of as halogenated organic waste. Do not release into drains (toxic to

aquatic life due to chlorophenyl moiety).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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